molecular formula C26H25N3O3S2 B11129146 6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11129146
M. Wt: 491.6 g/mol
InChI Key: WBGJSFNQIYFLQJ-JWGURIENSA-N
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Description

This compound is a thiazolidinone derivative featuring a hexanoic acid chain, a pyrazole ring substituted with 4-methylphenyl and phenyl groups, and a conjugated methylidene group. The (5Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for molecular interactions. Thiazolidinones are known for diverse biological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects . The hexanoic acid moiety enhances solubility and bioavailability, while the pyrazole-thiazolidinone scaffold may engage in hydrogen bonding and π-π stacking, influencing receptor binding .

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C26H25N3O3S2/c1-18-11-13-19(14-12-18)24-20(17-29(27-24)21-8-4-2-5-9-21)16-22-25(32)28(26(33)34-22)15-7-3-6-10-23(30)31/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15H2,1H3,(H,30,31)/b22-16-

InChI Key

WBGJSFNQIYFLQJ-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Thiazolidine Ring Formation: The pyrazole derivative is then reacted with a thioamide and an α-halo acid to form the thiazolidine ring.

    Hexanoic Acid Chain Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The characterization of the compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Mass Spectrometry (MS) : Used to determine the molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones can possess antimicrobial properties. The thiazolidinone moiety in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The pyrazole ring in the structure is known for anti-inflammatory activity. In silico studies have suggested that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant for treating inflammatory diseases .

Anticancer Potential

Some derivatives of similar compounds have been investigated for their anticancer properties. The ability to inhibit cancer cell proliferation through various mechanisms makes this compound a subject of interest in cancer research .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of thiazolidinones showed promising results against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential use in managing conditions like arthritis or other inflammatory disorders.

Data Tables

The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameBiological ActivityReference
Thiazolidinone AAntimicrobial
Thiazolidinone BAnti-inflammatory
Thiazolidinone CAnticancer

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic Acid

  • Structural Differences : Replaces the 4-methylphenyl group with a 4-(2-chlorobenzyloxy)phenyl substituent.
  • Molecular mass increases to 618.163 Da (vs. ~569 Da for the target compound), which could affect pharmacokinetics.
  • Research Findings: No direct bioactivity data are provided, but analogous chlorinated thiazolidinones exhibit enhanced antimicrobial and anticancer activity compared to non-halogenated analogs .

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)

  • Structural Differences: Shorter propanoic acid chain (vs. hexanoic acid). 4-Methoxyphenyl substituent on the pyrazole and a chiral center in the propanoic acid group.
  • Reduced chain length may decrease solubility but improve binding specificity to targets like PPAR-γ (relevant in diabetes) .
  • Research Findings : Demonstrated moderate antioxidant activity in vitro (FT-IR data suggests strong hydrogen-bonding capacity) .

6-[(5Z)-5-({2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid

  • Structural Differences: Incorporates a pyridopyrimidinone core and a piperazinyl group linked to 4-methoxyphenyl.
  • Piperazinyl group introduces basicity, enhancing solubility in acidic environments .
  • Research Findings : Piperazine-containing analogs are frequently explored as kinase inhibitors, though specific data for this compound are unavailable .

2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid

  • Structural Differences: Ethoxy and methyl groups on the phenyl ring (vs. 4-methylphenyl). Acetic acid chain (vs. hexanoic acid).
  • Shorter chain length may reduce plasma protein binding, increasing free drug concentration .
  • Research Findings : Rhodanine derivatives with similar substitutions show antiviral activity, though this compound’s efficacy is unconfirmed .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents on Pyrazole Acid Chain Molecular Weight Notable Functional Groups Potential Activity
Target Compound 4-Methylphenyl, phenyl Hexanoic acid ~569 Da Thioxo-thiazolidinone, (5Z) Antidiabetic, antimicrobial
6-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-... () 4-(2-Chlorobenzyloxy)phenyl Hexanoic acid 618.163 Da Chlorine, benzyloxy Antimicrobial
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-... (13c) () 4-Methoxyphenyl Propanoic acid ~447 Da Methoxy, chiral center Antioxidant
6-[(5Z)-5-({2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido... () Pyridopyrimidinone-piperazinyl Hexanoic acid ~650 Da (est.) Piperazine, pyridopyrimidinone Kinase inhibition
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-... () 4-Ethoxy-2-methylphenyl Acetic acid ~493 Da Ethoxy, methyl Antiviral

Research Findings and Mechanistic Insights

  • Antidiabetic Potential: Thiazolidinones with hexanoic acid chains (e.g., the target compound) mimic endogenous fatty acids, activating PPAR-γ receptors to regulate glucose metabolism . The (5Z) configuration optimizes receptor-ligand interactions by aligning the methylidene group with hydrophobic pockets .
  • Antimicrobial Activity : Chlorinated derivatives () disrupt bacterial cell membranes via lipophilic interactions, while methoxy groups () scavenge free radicals, reducing oxidative stress .
  • Computational Support : Tools like Multiwfn () and SHELX () enable precise analysis of electron density and crystallographic data, aiding in structure-activity predictions.

Biological Activity

The compound 6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's molecular formula is C29H23N5O3SC_{29}H_{23}N_{5}O_{3}S with a complex structure that includes a thiazolidine ring and a pyrazole moiety. Its structural features are critical for its biological interactions and mechanisms of action.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this thiazolidinone exhibit significant anti-inflammatory properties. For instance, derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. In vitro studies demonstrate that certain derivatives possess IC50 values in the range of 0.52–22.25 μM against COX-II, indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib .

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. Thiazolidinones have been reported to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, certain derivatives have shown effectiveness against breast cancer cell lines by triggering caspase-dependent apoptosis .

3. Antimicrobial Activity

Thiazolidinone derivatives also exhibit antimicrobial properties against a range of pathogens. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, such as COX enzymes.
  • Induction of Apoptosis : Through modulation of Bcl-2 family proteins and activation of caspases, these compounds can promote programmed cell death in cancer cells.
  • Disruption of Bacterial Cell Walls : Antimicrobial activity may arise from the ability to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

StudyFindings
Eren et al. (2023)Reported that pyrazole-linked thiazolidinones showed significant COX-II selectivity with minimal ulcerogenic effects, highlighting their therapeutic potential .
Hwang et al. (2023)Found that certain derivatives exhibited good anti-inflammatory potential with IC50 values significantly lower than traditional NSAIDs .
Chandana et al. (2023)Demonstrated that thiazolidinone derivatives displayed notable anticancer activity in vitro against various cancer cell lines .

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